molecular formula C8H10BFO2S B14024947 (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid

(3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid

Cat. No.: B14024947
M. Wt: 200.04 g/mol
InChI Key: DTLDHZPUAQVNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methyl, and methylthio substituents on the phenyl ring. This unique substitution pattern can impart distinct electronic and steric properties, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8H10BFO2S

Molecular Weight

200.04 g/mol

IUPAC Name

(3-fluoro-6-methyl-2-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO2S/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4,11-12H,1-2H3

InChI Key

DTLDHZPUAQVNBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1SC)F)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.